molecular formula C12H14NO2+ B15162856 3-Ethoxy-2-ethyl-1-oxo-1H-isoindol-2-ium CAS No. 142868-06-2

3-Ethoxy-2-ethyl-1-oxo-1H-isoindol-2-ium

Cat. No.: B15162856
CAS No.: 142868-06-2
M. Wt: 204.24 g/mol
InChI Key: YMDZYRNBGBDXMC-UHFFFAOYSA-N
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Description

3-Ethoxy-2-ethyl-1-oxo-1H-isoindol-2-ium is a heterocyclic compound with a unique structure that includes an isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-ethyl-1-oxo-1H-isoindol-2-ium typically involves the reaction of ethyl 2-bromoacetate with phthalimide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired isoindole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-ethyl-1-oxo-1H-isoindol-2-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of 3-ethoxy-2-ethyl-1-hydroxy-1H-isoindol-2-ium.

    Substitution: Formation of various substituted isoindole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-2-ethyl-1-oxo-1H-isoindol-2-ium has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-ethyl-1-oxo-1H-isoindol-2-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-2-ethyl-1-oxo-1H-imidazol-3-ium: Similar structure but with an imidazole core.

    3-Ethoxy-2-ethyl-1-oxo-1H-pyrrole-2-ium: Similar structure but with a pyrrole core.

Uniqueness

3-Ethoxy-2-ethyl-1-oxo-1H-isoindol-2-ium is unique due to its isoindole core, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Properties

CAS No.

142868-06-2

Molecular Formula

C12H14NO2+

Molecular Weight

204.24 g/mol

IUPAC Name

3-ethoxy-2-ethylisoindol-2-ium-1-one

InChI

InChI=1S/C12H14NO2/c1-3-13-11(14)9-7-5-6-8-10(9)12(13)15-4-2/h5-8H,3-4H2,1-2H3/q+1

InChI Key

YMDZYRNBGBDXMC-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=C(C2=CC=CC=C2C1=O)OCC

Origin of Product

United States

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